molecular formula C16H14N2O B11863275 1-(4-Methylphenoxy)isoquinolin-3-amine CAS No. 106051-96-1

1-(4-Methylphenoxy)isoquinolin-3-amine

Cat. No.: B11863275
CAS No.: 106051-96-1
M. Wt: 250.29 g/mol
InChI Key: MVFWOZCFGYZBGS-UHFFFAOYSA-N
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Description

1-(p-Tolyloxy)isoquinolin-3-amine is a chemical compound with the molecular formula C16H14N2O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Tolyloxy)isoquinolin-3-amine typically involves the reaction of isoquinoline derivatives with p-tolyl compounds. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions . Another method involves the use of palladium-catalyzed coupling reactions, where isoquinoline derivatives are coupled with aryl halides in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 1-(p-Tolyloxy)isoquinolin-3-amine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(p-Tolyloxy)isoquinolin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

1-(p-Tolyloxy)isoquinolin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(p-Tolyloxy)isoquinolin-3-amine involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, they can inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with similar biological activities.

    Isoquinoline: The parent compound of 1-(p-Tolyloxy)isoquinolin-3-amine.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different pharmacological properties.

Uniqueness

1-(p-Tolyloxy)isoquinolin-3-amine is unique due to the presence of the p-tolyloxy group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications compared to its parent compounds .

Properties

CAS No.

106051-96-1

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

1-(4-methylphenoxy)isoquinolin-3-amine

InChI

InChI=1S/C16H14N2O/c1-11-6-8-13(9-7-11)19-16-14-5-3-2-4-12(14)10-15(17)18-16/h2-10H,1H3,(H2,17,18)

InChI Key

MVFWOZCFGYZBGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=CC3=CC=CC=C32)N

Origin of Product

United States

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